tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate
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Overview
Description
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of a substituted phenol with a carbamoyl chloride. For instance, the reaction of 3-hydroxyphenyl ethylamine with tert-butyl chloroformate under basic conditions can yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It can be used as a precursor for the synthesis of bioactive molecules, including potential drug candidates .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
- tert-butyl N-[1-(4-hydroxyphenyl)ethyl]carbamate
- tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate
- tert-butyl N-[1-(3-methoxyphenyl)ethyl]carbamate
Comparison: tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with hydroxyl groups at different positions, it may exhibit different pharmacological properties and reactivity patterns .
Properties
IUPAC Name |
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFCTRSNCBCJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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